molecular formula C8H7F2NO2 B7808973 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine

2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine

Cat. No.: B7808973
M. Wt: 187.14 g/mol
InChI Key: ZMTHAVDWXFWPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine is a chemical compound with the molecular formula C8H7F2NO2 It is characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine typically involves the introduction of fluorine atoms into the benzodioxole ring followed by the addition of a methylamine group. One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-1,3-benzodioxole oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-difluoro-N-methyl-2H-1,3-benzodioxol-5-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-N-methyl-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTHAVDWXFWPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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